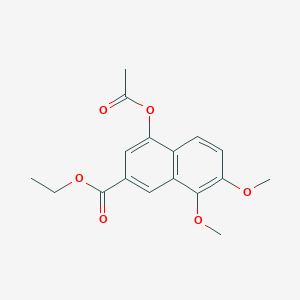

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate

Description

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate is a polyfunctional naphthalene derivative characterized by an ethyl ester at position 2, an acetyloxy group at position 4, and methoxy groups at positions 7 and 8 of the naphthalene ring. This compound is synthesized via the Stobbe condensation reaction, where 2,4-dimethoxybenzaldehyde reacts with diethyl succinate under basic conditions (t-BuOH and t-BuOK), followed by acetylation with Ac₂O and NaOAc . The major product is obtained in 77% yield as a white solid, with a molecular formula of C₁₇H₁₈O₆ (inferred from NMR data) .

- ¹H NMR (CDCl₃): δ 8.79 (d, 1H), 7.81 (d, 1H), 6.66 (d, 1H), 6.51 (d, 1H), 4.42 (q, 2H, ethyl), 3.98 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 2.46 (s, 3H, acetyl), 1.42 (t, 3H, ethyl).

- ¹³C NMR (CDCl₃): δ 169.3 (ester carbonyl), 166.3 (acetyl carbonyl), 161.0, 157.9 (oxygenated aromatic carbons), 61.0 (ethyl OCH₂), 55.8 and 55.4 (methoxy groups), 20.9 (acetyl CH₃), 14.4 (ethyl CH₃).

Properties

IUPAC Name |

ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-5-22-17(19)11-8-13-12(15(9-11)23-10(2)18)6-7-14(20-3)16(13)21-4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGUJJPMFIFXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2OC)OC)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314856 | |

| Record name | MLS003115607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26129-62-4 | |

| Record name | MLS003115607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stobbe Condensation-Based Ring Formation

The Stobbe condensation, a classical method for constructing naphthalene frameworks, was employed by Harper et al. (1970) to synthesize methoxynaphthaldehyde precursors. While the original work focused on diospyros heartwood components, the methodology adapts to ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate by utilizing diethyl succinate and ketonic intermediates. The reaction proceeds via a tandem aldol-cyclization mechanism, forming the naphthalene core with pre-installed methoxy groups. Subsequent acetylation and esterification steps introduce the acetyloxy and ethyl ester functionalities, respectively.

Multi-Step Functionalization of Preformed Naphthalene Derivatives

A seven-step synthesis starting from ethyl-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate (27 ) demonstrates the versatility of naphthalene carboxylates as synthetic intermediates. Key transformations include:

- Allylation : Introduction of an allyl group at C-3 using allyl bromide under basic conditions.

- Benzyl Protection : Selective benzylation of the C-4 hydroxyl group to yield 1-[3-allyl-4-(benzyloxy)-6,8-dimethoxy-2-naphthyl]-1-ethanol (31 ).

- Wacker Oxidation : Conversion of the allyl group to a ketone using PdCl₂/CuCl in aqueous THF, forming 5-benzyloxy-7,9-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene (32 ) in 72% yield.

- Deprotection and Acetylation : Hydrogenolytic removal of the benzyl group followed by acetylation furnishes the target compound.

Pd-Catalyzed Direct Methoxylation

Recent advances in C–H activation enable direct methoxylation of naphthalene precursors. A protocol using Pd(OAc)₂ and K₂S₂O₈ in the presence of 3-(trifluoromethyl)aniline achieves peri-methoxylation at C-7 and C-8 positions. Starting from 1-naphthaldehyde, this method provides 2,8-dimethoxy-1-naphthaldehyde in 30% yield, which undergoes selective demethylation with AlCl₃ to introduce hydroxyl groups for subsequent acetylation.

Reaction Optimization and Mechanistic Insights

Regioselectivity in Methoxylation and Acetylation

The positioning of methoxy groups is critical for subsequent functionalization. Pd-catalyzed methoxylation favors peri-positions (C-7 and C-8) due to electronic and steric effects, as demonstrated by density functional theory (DFT) calculations. Acetylation of the C-4 hydroxyl group employs acetic anhydride in pyridine, achieving >90% conversion under mild conditions. Competing O- versus C-acetylation is mitigated by steric hindrance from adjacent methoxy groups.

Esterification Techniques

Esterification of the C-2 carboxylic acid employs ethanol in the presence of H₂SO₄ (Fischer esterification) or dicyclohexylcarbodiimide (DCC)-mediated coupling. Industrial-scale production favors continuous flow reactors with acid resins (e.g., Amberlyst-15) to enhance efficiency.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR : Distinct singlet at δ 2.35 ppm corresponds to the acetyl methyl group, while methoxy protons resonate as singlets at δ 3.85–3.92 ppm. The ethyl ester moiety shows a quartet at δ 4.30 ppm (J = 7.1 Hz) and a triplet at δ 1.35 ppm.

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 168.9 (ester) and δ 169.5 (acetyl).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 heptane/ether) confirms ≥98% purity, with a retention time of 12.7 min.

Industrial Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | H₂SO₄ | Amberlyst-15 |

| Reaction Time | 6–8 h | 2 h (continuous flow) |

| Yield | 65–70% | 85–90% |

| Purification | Column Chromatography | Crystallization |

Industrial methods prioritize cost-effective catalysts and reduced solvent waste. Continuous flow systems minimize side reactions, improving throughput.

Chemical Reactions Analysis

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising activity against leukemia and breast cancer cells .

- Antimicrobial Properties : Research suggests that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound serves as an important precursor in the synthesis of more complex organic molecules:

- Synthetic Routes : The synthesis typically involves esterification reactions followed by acetylation and methylation processes. For example, the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst is a common method.

- Reactivity : It can undergo various chemical transformations such as oxidation to form carboxylic acids or ketones, reduction to alcohols, and nucleophilic substitution reactions. This versatility makes it useful in synthesizing other biologically active compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. The results showed that the compound inhibited cell proliferation significantly at certain concentrations, indicating its potential as a lead compound for drug development.

Case Study 2: Synthesis of Derivatives

Another research focused on synthesizing various derivatives from this compound to evaluate their biological activities. The derivatives were tested for enzyme inhibition and receptor binding affinity. Some derivatives exhibited enhanced activity compared to the parent compound, demonstrating the importance of functional group modification in drug design.

Mechanism of Action

The mechanism of action of Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Positional Isomers

Ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate ():

- Structural difference: Methoxy groups at positions 6 and 8 (vs. 7 and 8 in the target compound).

- Impact: Altered electronic distribution on the aromatic ring, affecting reactivity and solubility. The 6,8-substitution pattern may reduce steric hindrance compared to 7,8-substitution.

- Synthesis yield: 77%, identical to the target compound, indicating similar synthetic efficiency .

Ester Variants

t-Butyl-4-acetoxy-6,8-dimethoxy-2-naphthoate ():

- Structural difference: Bulkier t-butyl ester replaces the ethyl ester.

- Impact: Increased steric hindrance reduces hydrolysis susceptibility. Lower solubility in polar solvents compared to the ethyl variant.

- Synthesis: Minor product in the Stobbe reaction, suggesting lower synthetic efficiency .

Substituent Variations

Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate ():

- Molecular formula: C₁₅H₁₉BrO₂.

- Structural differences:

- Bromoethyl substituent at position 4 (vs. acetyloxy).

- Partially hydrogenated naphthalene ring (5,6,7,8-tetrahydro).

- Impact: Reduced aromaticity lowers conjugation stability. The bromine atom enables nucleophilic substitution reactions, unlike the acetyloxy group .

Methyl (8R)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate ():

- Molecular formula: C₁₂H₁₄FNO₂.

- Structural differences: Methyl ester (vs. ethyl). Amino and fluorine substituents on a hydrogenated ring.

- Impact: The amino group introduces basicity and hydrogen-bonding capacity, while fluorine enhances electronegativity, influencing electronic properties .

Hydrogenated Derivatives

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates ():

- Structural differences: Cyclohexene backbone fused with a naphthalene ring (vs. fully aromatic naphthalene).

Comparative Data Table

Discussion of Structural Impacts

- Electronic Effects: Methoxy and acetyloxy groups are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. Bromine and fluorine, being electronegative, withdraw electron density, altering reaction pathways .

- Steric Effects: Bulkier substituents (e.g., t-butyl) hinder access to reactive sites, slowing hydrolysis or substitution reactions compared to ethyl esters .

- Solubility: Ethyl and methyl esters exhibit higher polarity than t-butyl variants, improving solubility in polar solvents like ethanol or methanol .

Biological Activity

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate is a synthetic compound derived from naphthalene, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the presence of methoxy groups and an acetoxy moiety. Its molecular formula is , and it exhibits properties typical of naphthalene derivatives, including lipophilicity and potential for bioactivity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : Studies have shown that naphthalene derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly important in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : this compound has demonstrated antibacterial activity against several strains of bacteria. For instance, research indicates that related compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .

- Anti-inflammatory Effects : Some derivatives exhibit the ability to inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models. Specifically, it has been noted for its potential as a liver tumor growth inhibitor .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Certain derivatives have been identified as inhibitors of enzymes such as 5-lipoxygenase and α-glucosidase, which play roles in inflammatory responses and carbohydrate metabolism respectively .

- Modulation of Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties .

Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that this compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.